molecular formula C11H12O B1587119 5-Methyl-2-tetralone CAS No. 4242-15-3

5-Methyl-2-tetralone

Cat. No. B1587119
CAS RN: 4242-15-3
M. Wt: 160.21 g/mol
InChI Key: ISBHQRSVUQBOMI-UHFFFAOYSA-N
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Description

5-Methyl-2-tetralone, also known as 5-Me-2-T, is a chemical compound that belongs to the class of organic compounds called tetralones. It has a molecular formula of C11H12O and a molecular weight of 160.21 g/mol. 5-Me-2-T is a yellowish liquid with a sweet, woody odor. It is commonly used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

5-Methyl-2-tetralone serves as an intermediate in the synthesis of various pharmaceutical drugs. Its structure is pivotal in the creation of compounds such as L-687,384, nepinalone, napamezole, spirodone, and trioxifene . These drugs have diverse therapeutic applications, ranging from anti-inflammatory to psychoactive effects.

Organic Synthesis Building Block

Due to its versatile reactivity, 5-Methyl-2-tetralone is a significant class of building blocks in organic chemistry . It is used to construct complex organic molecules, which can serve as the foundation for synthesizing biologically active synthetic and naturally occurring compounds.

Medicinal Chemistry

In medicinal chemistry, 5-Methyl-2-tetralone is recognized for its role in creating synthetic intermediates . These intermediates are crucial for developing drug molecules such as nepinalone, treprostinil, idarubicine, (±)-daunomycinone, and rotigotine, which have applications in treating various medical conditions.

Agrochemicals and Veterinary Products

The tetralone scaffold, to which 5-Methyl-2-tetralone belongs, finds applications in agrochemicals and veterinary products . These compounds are essential in protecting crops from pests and diseases and in treating health conditions in animals.

Enantioselective Separation

5-Methyl-2-tetralone has been utilized in the enantioselective separation of indan, tetralin, and benzosuberan derivatives. This process is performed in the presence of chiral additives by capillary electrophoresis . Such separation techniques are vital for the production of enantiomerically pure substances in pharmaceuticals.

Synthesis of Dyes and Fluorescent Compounds

The compound is also used as a key substrate for the construction of merocyanine dyes and some fluorescent polycyclic compounds . These materials have applications in various industries, including textiles and electronics, where they are used for coloring and creating luminescent materials.

properties

IUPAC Name

5-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBHQRSVUQBOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)CC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399872
Record name 5-Methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-tetralone

CAS RN

4242-15-3
Record name 5-Methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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